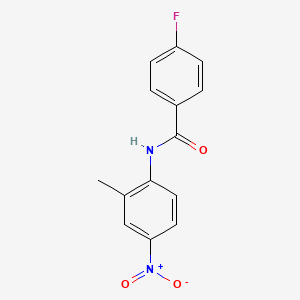

![molecular formula C18H19FN2O2 B5501942 N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide and related compounds involves multi-step chemical reactions, starting from basic aromatic compounds and utilizing various reagents and conditions to introduce specific functional groups. For instance, one method involves the acylation of amines with fluorobenzoyl chlorides followed by further modification, such as alkylation, to introduce the diethylamino group. This process often employs catalysts and solvents to facilitate the reactions and improve yields (Kelly et al., 2007).

Molecular Structure Analysis

The molecular structure of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, providing insights into its chemical environment and the arrangement of atoms. Crystallographic studies further elucidate the solid-state structure, revealing intermolecular interactions and conformations critical for understanding its chemical behavior (Dey et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as nucleophilic substitution and condensation, due to the presence of reactive functional groups like the amide and fluoroarene. These reactions enable the synthesis of a broad range of derivatives with potential biological activities. The fluoro group in particular influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets (Hutchinson et al., 2001).

Physical Properties Analysis

The physical properties of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, such as melting point, solubility, and crystal structure, are determined through various analytical techniques. These properties are crucial for the compound's application in different fields, affecting its formulation and stability. The compound's solubility in organic solvents and water influences its utility in chemical synthesis and pharmaceutical applications (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical syntheses and its interactions in biological systems. Studies on its reactivity towards nucleophiles, electrophiles, and radicals provide a comprehensive understanding of its chemistry and potential applications (Mortimer et al., 2006).

Applications De Recherche Scientifique

Electrospray Mass Spectrometry

The fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives related to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, was investigated to understand their electrospray and collision-induced dissociation fragmentation spectra. These studies provide insights into the mass spectrometric analysis of complex biomolecules, aiding in the structural elucidation of glycans (Harvey, 2000).

Antitumor Properties

Research into novel 2-(4-aminophenyl)benzothiazoles, which are structurally similar to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, has shown highly selective and potent antitumor properties. These studies have focused on the synthesis, characterization, and biological evaluation of these compounds, highlighting their potential as anticancer agents (Bradshaw et al., 2002; Hutchinson et al., 2001).

Synthesis and Characterization

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrate the versatility of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide-related compounds. These derivatives exhibit cytotoxic effects on breast cancer cell lines, suggesting their potential in cancer treatment (Kelly et al., 2007).

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff base derivatives related to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide have been synthesized and shown to act as fluorescent sensors for metal ions such as Al3+ and Zn2+. These findings are important for developing new materials for sensing and detection applications (Suman et al., 2019).

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds, including methods related to the production of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, highlight the importance of green chemistry approaches in creating bioactive molecules with potential pharmaceutical applications (Gao et al., 2020).

Mécanisme D'action

The mechanism of action of similar compounds, such as diethylcarbamazine, is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Propriétés

IUPAC Name |

N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)15-7-5-6-8-16(15)20-17(22)13-9-11-14(19)12-10-13/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEPMFNSYWGCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-{[(4-fluorophenyl)carbonyl]amino}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

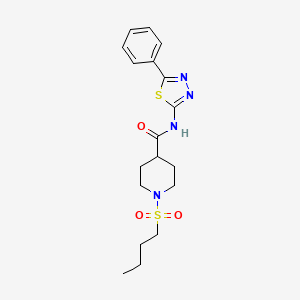

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

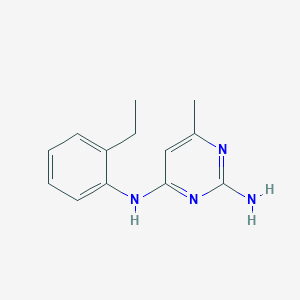

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

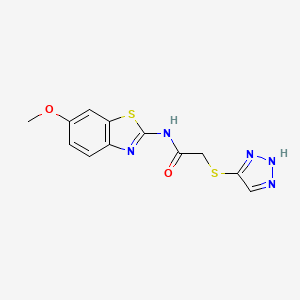

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)